molecular formula C14H8FNO2 B581013 3-(3-Cyanophenyl)-4-fluorobenzoic acid CAS No. 1261977-67-6

3-(3-Cyanophenyl)-4-fluorobenzoic acid

Cat. No. B581013
M. Wt: 241.221
InChI Key: SHAXFUGKVKKRTB-UHFFFAOYSA-N
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Description

3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It’s also used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 3-cyanophenylboronic Acid(3-CyBA) molecule has been carried out by calculating Potential Energy Surface (PES) as a function of two dihedral angles, C1-B-O1-H and C1-B-O2-H, using DFT/B3LYP/6-31G (d) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyanophenylboronic acid include a molecular weight of 146.94, a linear formula of NCC6H4B(OH)2, and a melting point of 298 °C (dec.) (lit.) .

Safety And Hazards

The safety data sheet for 3-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-cyanophenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXFUGKVKKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688787
Record name 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyanophenyl)-4-fluorobenzoic acid

CAS RN

1261977-67-6
Record name 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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